molecular formula C18H20N2O3 B15290228 8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester

8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester

Cat. No.: B15290228
M. Wt: 312.4 g/mol
InChI Key: ZBXGHGHZSCWVRS-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol . It is a derivative of lysergic acid and belongs to the class of ergoline compounds. This compound is of interest due to its structural similarity to other biologically active ergoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester typically involves the esterification of lysergic acid derivatives. The process includes:

    Esterification Reaction: Lysergic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester involves its interaction with specific molecular targets, such as serotonin receptors. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades that influence cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.

    Ergotamine: Another ergoline derivative used in the treatment of migraines.

    Methylergometrine: Used to prevent or treat postpartum hemorrhage.

Uniqueness

8-Carbomethoxy-8,9-didehydro-D-lysergic Acid Methyl Ester is unique due to its specific ester functional group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

methyl (6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C18H20N2O3/c1-20-10-12(17(21)22-2)8-18(23-3)13-5-4-6-14-16(13)11(9-19-14)7-15(18)20/h4-6,8-9,15,19H,7,10H2,1-3H3/t15-,18+/m1/s1

InChI Key

ZBXGHGHZSCWVRS-QAPCUYQASA-N

Isomeric SMILES

CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC

Canonical SMILES

CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.